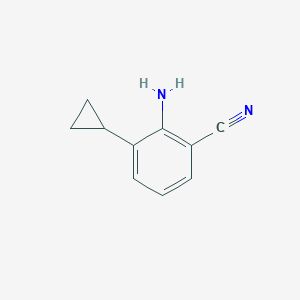
2-Amino-3-cyclopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-cyclopropylbenzonitrile (ACBC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACBC is a cyclic compound that contains a benzene ring, a nitrile group, and an amino group attached to a cyclopropyl ring. The unique structure of ACBC makes it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropylbenzonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and fungi. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. This compound has also been found to inhibit the replication of viruses and fungi, which can prevent the spread of infections. Furthermore, this compound has been found to have low toxicity and high selectivity towards cancer cells, which can minimize the side effects of chemotherapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Amino-3-cyclopropylbenzonitrile in lab experiments include its low toxicity, high selectivity towards cancer cells, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for the research on 2-Amino-3-cyclopropylbenzonitrile. One direction is the development of novel drugs based on the structure of this compound. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its therapeutic potential. Furthermore, the use of this compound in combination with other drugs or therapies can be explored to enhance its anticancer, antiviral, and antifungal effects.
Synthesis Methods
2-Amino-3-cyclopropylbenzonitrile can be synthesized using various methods, including the reduction of 2-cyano-3-cyclopropylbenzaldehyde and the reaction of 2-amino-3-cyclopropylbenzaldehyde with cyanogen bromide. However, the most commonly used method is the reaction of 2-cyano-3-cyclopropylbenzaldehyde with ammonia in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
2-Amino-3-cyclopropylbenzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, this compound has been found to have antifungal activity against Candida albicans.
properties
CAS RN |
126403-72-3 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-amino-3-cyclopropylbenzonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-8-2-1-3-9(10(8)12)7-4-5-7/h1-3,7H,4-5,12H2 |
InChI Key |
UOTVIPDXTQIJGB-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC=CC(=C2N)C#N |
Canonical SMILES |
C1CC1C2=CC=CC(=C2N)C#N |
synonyms |
Benzonitrile, 2-amino-3-cyclopropyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



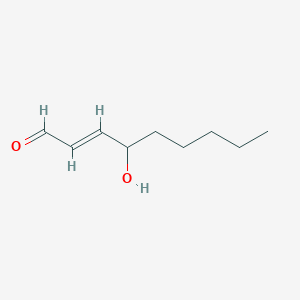
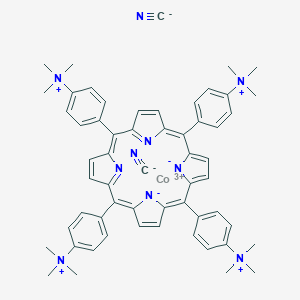


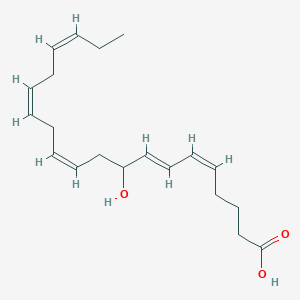
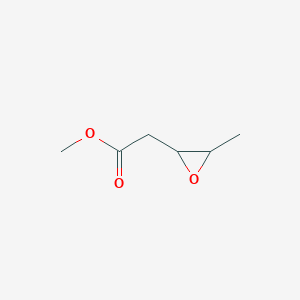
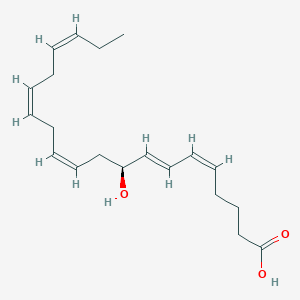
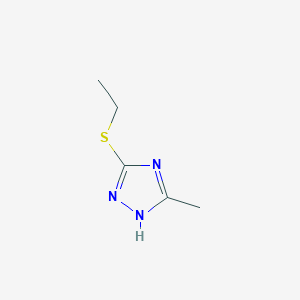
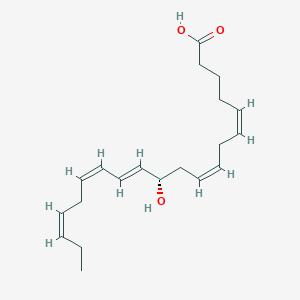



![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)